5-Methoxy-4-methylnicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-4-methylnicotinic acid: is a substituted nicotinic acid derivative with the molecular formula C₈H₉NO₃ and a molecular weight of 167.16 g/mol . This compound is known for its role as an intermediate in the synthesis of various alkaloids, particularly those found in tropical medicinal plants.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-4-methylnicotinic acid typically involves the methoxylation and methylation of nicotinic acid derivatives. One common method includes the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound often involves Grignard reagents and carbon dioxide to form the carboxylic acid group . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 5-Methoxy-4-methylnicotinic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Typically involves reagents like or .
Reduction: Commonly uses with a .
Substitution: Often employs like or under acidic conditions.
Major Products:
Oxidation: Produces quinones.
Reduction: Yields dihydro derivatives.
Substitution: Forms halogenated nicotinic acid derivatives.
Scientific Research Applications
Biology: In biological research, it serves as a precursor for the synthesis of bioactive molecules that can be used in various assays and studies.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Methoxy-4-methylnicotinic acid involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can modulate various biochemical pathways, leading to its observed biological effects. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
- Nicotinic acid
- 4-Methylnicotinic acid
- 5-Methoxynicotinic acid
Comparison: 5-Methoxy-4-methylnicotinic acid is unique due to the presence of both methoxy and methyl groups on the nicotinic acid ring. This structural modification can significantly alter its chemical reactivity and biological activity compared to its analogs. For example, the methoxy group can enhance its lipophilicity, potentially improving its ability to cross biological membranes .
Properties
IUPAC Name |
5-methoxy-4-methylpyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-5-6(8(10)11)3-9-4-7(5)12-2/h3-4H,1-2H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAMYHQRTBWLEQO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1C(=O)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: How does the synthesis of 2-Methoxyonychine alkaloids, like Oxylopidine, provide insights into the structure of 5-Methoxy-4-methylnicotinic acid?
A: The research paper describes a novel synthesis route for 2-Methoxyonychine alkaloids, a group of naturally occurring compounds with potential medicinal properties []. A key step in this synthesis involves the cyclization of 2-phenyl-5-methoxy-4-methylnicotinic acid esters using polyphosphoric acid. The successful synthesis and characterization of various 2-methoxyonychines, including Oxylopidine, confirms the structure of the precursor molecule, this compound. This compound serves as a crucial building block, and its structure directly influences the formation and characteristics of the final alkaloids. The revised structure of Oxylopidine, achieved through this synthesis, highlights the importance of understanding the structural features of this compound for future studies on these alkaloids.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.